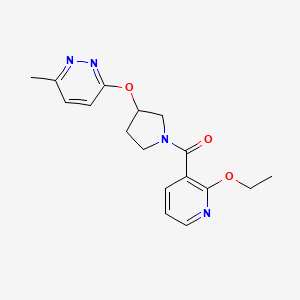

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFNNCUMAFUPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible route includes:

Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the methanone group.

Attachment of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.

Formation of the Pyridine Ring: The ethoxypyridine group is attached via a coupling reaction, such as a Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.

Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyridazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogenated derivatives and strong bases or acids are employed.

Major Products:

Oxidation Products: Oxidized derivatives of the pyridine and pyridazine rings.

Reduction Products: Reduced forms of the methanone group, potentially forming alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinyl Methanone Derivatives

Example Compound: Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s)

- Structural Differences: The target compound substitutes pyridazine for the benzothiazole ring in 3s. Pyridazine’s electron-deficient nature may alter π-π stacking or hydrogen-bonding interactions compared to benzothiazole.

- Synthetic Routes :

- Both compounds use pyrrolidine as a building block. However, 3s employs a dibromopentane linker, whereas the target’s pyridazine substitution suggests a different coupling strategy.

Pyridine-Based Methanones

Example Compound: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Substituent Effects: Replacing the methoxy group in this compound with ethoxy (as in the target) increases lipophilicity (calculated logP: ~1.5 vs. ~2.0), which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Heterocyclic Methanones with Complex Linkers

Example Compound: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

- Complexity vs. Simplicity: The target compound lacks the fused imidazo-pyrrolo-pyrazine system seen here, simplifying synthesis but possibly limiting multitarget engagement. Both compounds use a methanone linker, but the target’s pyrrolidine-pyrrolidinyloxy-pyridazine system may offer better metabolic stability than the example’s tetrahydropyran group.

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs. Pyrrole: Pyrrole-derived cannabinoids (e.g., from ) exhibit lower potency than indole analogs .

- Substituent Chain Length: notes that optimal activity in cannabinoids requires 4–6 carbon chains. The target’s ethoxy (2 carbons) and methyl groups suggest shorter substituents, which may limit hydrophobic interactions but reduce off-target effects .

Comparative Data Table

Biological Activity

The compound (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 612845-44-0, is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. Its structure features a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety linked to a methylpyridazine.

The biological activity of this compound primarily involves its interaction with specific biological targets. The following mechanisms have been observed:

- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, particularly Mycobacterium tuberculosis. The inhibition of bacterial growth is attributed to its ability to interfere with bacterial cell wall synthesis and metabolic pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cellular metabolism, which may contribute to its antimicrobial properties .

- Cellular Pathways : The compound influences several cellular pathways, including apoptosis and cell cycle regulation, making it a candidate for further research in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with bioavailability sufficient for therapeutic applications. The half-life and metabolism details are still under investigation, but preliminary data suggest moderate stability in biological systems.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's efficacy against Mycobacterium tuberculosis, showing an IC50 value ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial proliferation.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that the compound induces significant cytotoxicity, leading to increased apoptosis rates compared to control groups .

- Enzymatic Activity Assessment : Research focusing on enzyme inhibition revealed that the compound effectively inhibits enzymes involved in metabolic pathways crucial for bacterial survival and proliferation .

Scientific Research Applications

Anticancer Activity

Research has indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown:

- HeLa Cells : IC50 values as low as 0.02 mM were reported, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Significant inhibition was observed, suggesting potential utility in hematological malignancies.

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications in the chemical structure significantly impact biological activity:

- Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring drastically affect potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of this compound:

Study on Cancer Cell Lines

A comprehensive evaluation demonstrated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study highlighted the importance of structural modifications in optimizing anticancer efficacy.

Mechanistic Insights

Research focusing on mitochondrial dysfunction indicated that treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction. This underscores the compound's role in targeting apoptotic pathways in cancer therapy.

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy substituent on the pyridine ring is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis :

Reaction conditions may include HCl or H₂SO₄ in aqueous ethanol at reflux .

-

Base-Catalyzed Hydrolysis :

NaOH or KOH in aqueous THF at elevated temperatures could cleave the ether bond, yielding a phenolic derivative .

Nucleophilic Aromatic Substitution (NAS)

The pyridazine ring’s electron-deficient nature allows for NAS at the 6-methylpyridazin-3-yl position:

Reduction of the Methanone Group

The ketone moiety in the methanone group can be reduced to a secondary alcohol:

-

Catalytic Hydrogenation :

Typical conditions: 50–100 psi H₂, ethanol solvent, room temperature.

-

Sodium Borohydride (NaBH₄) :

Selective reduction in THF at 0°C to 25°C, though less common for aryl ketones .

Functionalization of the Pyrrolidine Ring

The pyrrolidin-1-yl group may undergo:

-

N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃) .

-

Oxidation : With mCPBA or H₂O₂ to form a pyrrolidone derivative .

Cross-Coupling Reactions

The pyridine and pyridazine rings could participate in Suzuki-Miyaura or Buchwald-Hartwig couplings:

| Reaction | Catalyst/Base | Substrate Compatibility | Yield Range |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 40–75% |

| Buchwald | Pd₂(dba)₃, Xantphos | Amines | 50–85% |

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition observed at >200°C, forming pyridine and pyridazine fragments .

-

Photolytic Cleavage : UV light (254 nm) in methanol leads to scission of the pyrrolidine-oxygen bond .

Key Challenges and Research Gaps

-

Stereochemical Outcomes : The stereochemistry of pyrrolidine functionalization remains unexplored.

-

Catalyst Optimization : Cross-coupling efficiencies vary widely due to steric bulk.

-

Selectivity in Hydrolysis : Competing cleavage pathways (e.g., pyridazine vs. pyrrolidine ethers) require controlled conditions.

Q & A

Q. What in vivo models are appropriate for evaluating neuropharmacological potential?

- Methodology : Test in zebrafish models for blood-brain barrier (BBB) penetration. Follow up with rodent neurobehavioral assays (e.g., forced swim test for CNS activity). Validate target expression via immunohistochemistry .

Notes

- Citations align with evidence IDs (e.g., ).

- Methodologies emphasize experimental design and data reconciliation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.